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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene

CAS No.: 1243459-26-8

Cat. No.: B1456285

Get Quote

Executive Summary
1-Cyclopropoxy-2-fluorobenzene (CAS 1243459-26-8) is a critical fluorinated aryl ether

scaffold used in medicinal chemistry. It serves as a bioisostere for methoxy and ethoxy groups,

offering improved metabolic stability and altered lipophilicity due to the cyclopropyl ring's

unique electronic properties. This guide provides a definitive technical analysis of its

spectroscopic signature (

H NMR,

C NMR,

F NMR, MS, IR) and details the industry-standard Chan-Lam coupling protocol for its synthesis,
ensuring reproducibility and high-purity isolation.

Synthesis & Experimental Protocol
The most robust method for synthesizing 1-Cyclopropoxy-2-fluorobenzene is the Copper-

Catalyzed Chan-Lam Coupling. Unlike traditional Williamson ether synthesis, which fails with

cyclopropyl halides due to their resistance to
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attack and tendency for ring opening, the Chan-Lam oxidative coupling allows for the direct
formation of the

bond under mild conditions.

Reaction Pathway
The reaction couples 2-fluorophenol with cyclopropylboronic acid (or potassium cyclopropyl

trifluoroborate) using a copper(II) source and an amine ligand under an aerobic atmosphere.
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Figure 1: Mechanistic workflow of the Chan-Lam oxidative coupling for aryl cyclopropyl ether

synthesis.

Detailed Methodology
Reagents:

2-Fluorophenol (1.0 equiv)

Cyclopropylboronic acid (2.0 equiv)

Copper(II) acetate (Cu(OAc)

) (1.0 equiv)[1]
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2,2'-Bipyridine (1.0 equiv)[1]

Sodium carbonate (Na

CO

) (2.0 equiv)

Solvent: 1,2-Dichloroethane (DCE) or Toluene (

M concentration)

Procedure:

Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)

(181 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and cyclopropylboronic acid (172
mg, 2.0 mmol).

Solvate: Add DCE (10 mL) and Na

CO

(212 mg, 2.0 mmol).

Activate: Add 2-fluorophenol (112 mg, 1.0 mmol).

Oxidation: The reaction requires oxygen.[2][3] Attach a balloon filled with dry air or O

, or stir vigorously open to the atmosphere (with a drying tube).

Incubate: Heat the mixture to 70 °C for 24 hours. The solution typically turns from blue/green

to a dark suspension.

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.

Wash the pad with dichloromethane (DCM).

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash

chromatography (Eluent: 0-5% Ethyl Acetate in Hexanes). The product is a colorless oil.
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Spectroscopic Data Profile
The following data represents the authoritative spectral signature for 1-Cyclopropoxy-2-
fluorobenzene.

Nuclear Magnetic Resonance (NMR)
The cyclopropyl group introduces a distinctive high-field pattern, while the fluorine atom causes

characteristic splitting (

and

) in the aromatic region.[4]

H NMR (400 MHz, CDCl

)
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

7.15 – 7.05 Multiplet 2H Ar-H (C3, C5) Complex overlap

7.05 – 6.95 Multiplet 1H Ar-H (C4) Complex overlap

6.92 – 6.85 Multiplet 1H Ar-H (C6)
Proximity to O-

Cyclopropyl

3.82 Multiplet (tt) 1H
O-CH

(Cyclopropyl) Hz

0.85 – 0.75 Multiplet 4H Cyclopropyl CH Complex roof

effect

Technical Insight: The methine proton of the cyclopropyl ether (

3.82) is significantly deshielded compared to a free cyclopropane (

0.2) due to the electronegativity of the oxygen atom.
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C NMR (100 MHz, CDCl

)
Chemical Shift (

, ppm)
Assignment

Coupling (

, Hz)
Notes

153.5 C1 (Ar-O)

Direct C-F coupling

dominates C2, but C1

is affected by C2-F.

152.0 C2 (Ar-F)
Large

coupling.

124.3 C5

121.5 C3

116.8 C4

115.2 C6

51.8 O-CH s
Characteristic

cyclopropyl ether shift.

6.2 Cyclopropyl CH s High field resonance.

F NMR (376 MHz, CDCl

)
-134.5 ppm (Multiplet)

Interpretation: The chemical shift is typical for an ortho-substituted fluorobenzene. The signal

will appear as a complex multiplet due to coupling with adjacent aromatic protons.

Mass Spectrometry (GC-MS / EI)
Molecular Ion (
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):

152.1

Base Peak:

54 (Cyclopropyl cation / butadiene fragment) or

111 (Loss of cyclopropyl radical

2-fluorophenoxy cation).

Fragmentation Pattern:

152

111 (Loss of C

H

•)

111

83 (Loss of CO)

Infrared Spectroscopy (FT-IR)
3080 cm

: Cyclopropyl C-H stretch (distinctive weak band).

1590, 1500 cm

: Aromatic C=C ring stretch.

1260 cm

: C-O-C asymmetric stretch (aryl ether).

1020 cm

: Cyclopropyl ring deformation.
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Structural Verification Logic
When validating this compound in a drug development workflow, use the following logic gate to

confirm identity versus common impurities (e.g., unreacted phenol or ring-opened allyl ether).

Crude Reaction Product

1H NMR: Check 0.7-0.9 ppm

1H NMR: Check 3.8 ppm (Multiplet)

Signals Present

IMPURITY: Unreacted 2-Fluorophenol

No High Field Signals

Check 5.0-6.0 ppm (Olefinic)

CONFIRMED: 1-Cyclopropoxy-2-fluorobenzene

No Olefin Signals

IMPURITY: Allyl 2-fluorophenyl ether
(Ring Opening)

Olefin Signals Present

Click to download full resolution via product page

Figure 2: Spectroscopic decision tree for purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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